molecular formula C14H16ClN3O3 B2636958 ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate CAS No. 1311571-89-7

ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate

Cat. No. B2636958
CAS RN: 1311571-89-7
M. Wt: 309.75
InChI Key: PVFJMNQWKAXDGF-UHFFFAOYSA-N
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Description

Carbamates are organic compounds derived from carbamic acid (NH2COOH). A carbamate group, carbamate ester (e.g., ethyl carbamate), and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically . Carbamate esters are also known as urethanes .


Synthesis Analysis

Carbamates can be formed from the reaction of alcohols and isocyanates . Another method for the synthesis of carbamates involves the reaction of amines with carbon dioxide to form a carbamic acid intermediate, which is then dehydrated to yield the isocyanate .


Molecular Structure Analysis

The general formula for a carbamate composed of n carbons is CnH2n, and not CnH2n+2 as for alkanes . The molecular structure of carbamates involves a carbonyl group (C=O) and an amine group (NH2) linked by an ester group .


Chemical Reactions Analysis

In the context of organic synthesis, carbamates are versatile intermediates. They participate in various chemical reactions, perhaps most notably in the production of other carbamates .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific carbamate would depend on its exact molecular structure. For example, ethyl carbamate is a white solid with a molar mass of 89.094 g·mol −1 .

Safety and Hazards

Carbamates, depending on their specific structure, can present various safety hazards. For instance, ethyl carbamate is known to be a carcinogen and is harmful if swallowed .

properties

IUPAC Name

ethyl N-[3-[[(3-chlorophenyl)-cyanomethyl]amino]-3-oxopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-2-21-14(20)17-7-6-13(19)18-12(9-16)10-4-3-5-11(15)8-10/h3-5,8,12H,2,6-7H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFJMNQWKAXDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC(=O)NC(C#N)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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